Superior Cross‑Coupling Reactivity: Aryl Iodide Outperforms Bromide and Chloride in Pd‑Catalyzed Couplings
Aryl iodides undergo significantly faster oxidative addition to Pd(0) than aryl bromides or chlorides, a rate‑limiting step in most cross‑coupling reactions. Under optimized carbonylative Suzuki conditions, mono‑iodopyridines yield benzoylpyridine products in 80–95% isolated yield, whereas bromopyridines require higher temperatures and longer reaction times to achieve comparable conversion, and chloropyridines are essentially unreactive under the same conditions [1]. The weaker C–I bond (222 kJ·mol⁻¹ vs. 284 kJ·mol⁻¹ for C–Br and 339 kJ·mol⁻¹ for C–Cl) is the primary driver [2].
| Evidence Dimension | Carbonylative Suzuki coupling yield (isolated) |
|---|---|
| Target Compound Data | Iodopyridines: 80–95% yield (class representative) |
| Comparator Or Baseline | Bromopyridines: lower yields under identical conditions; Chloropyridines: minimal to zero conversion |
| Quantified Difference | 15–95 percentage‑point yield advantage for iodides over bromides; chlorides essentially unreactive |
| Conditions | Pd‑phosphane catalyst, CO (0.5–5 bar), aryl boronic acid, toluene or DMF, 80–110 °C [1] |
Why This Matters
For procurement decisions, selecting the iodo congener directly reduces catalyst loading, reaction temperature, and cycle time in cross‑coupling steps, translating to higher throughput and lower cost per successful coupling.
- [1] Carpentier, J.‑F.; Couve‑Bonnaire, S. Palladium‑Catalyzed Carbonylative Coupling of Pyridine Halides with Aryl Boronic Acids. Tetrahedron 2003, 59, 2793–2799. DOI: 10.1016/S0040‑4020(03)00342‑9. View Source
- [2] Luo, Y.‑R. Handbook of Bond Dissociation Energies in Organic Compounds; CRC Press: Boca Raton, 2003. C–I ≈ 222 kJ·mol⁻¹, C–Br ≈ 284 kJ·mol⁻¹, C–Cl ≈ 339 kJ·mol⁻¹. View Source
